Bismuthine
Overview
Description
Bismuthine, also known as bismuth trihydride, is a chemical compound with the formula BiH₃. It is the heaviest analogue of ammonia and is classified as a pnictogen hydride. This compound is a colorless gas that is highly unstable, decomposing to bismuth metal and hydrogen gas well below 0°C. The compound adopts a trigonal pyramidal structure with H–Bi–H angles of around 90° .
Preparation Methods
Bismuthine can be synthesized through the redistribution of methylthis compound (BiH₂Me). The reaction involves the following steps:
Reduction of Methylbismuth Dichloride: Methylbismuth dichloride (BiCl₂Me) is reduced using lithium aluminum hydride (LiAlH₄) to produce methylthis compound (BiH₂Me).
Redistribution Reaction: Methylthis compound undergoes redistribution to form this compound and trimethylthis compound (BiMe₃)[ 3 \text{BiH}_2\text{Me} \rightarrow 2 \text{BiH}_3 + \text{BiMe}_3 ]
Due to its instability, this compound is not produced on an industrial scale .
Chemical Reactions Analysis
Bismuthine undergoes several types of chemical reactions, including:
Decomposition: this compound decomposes into bismuth metal and hydrogen gas[ 2 \text{BiH}_3 \rightarrow 3 \text{H}_2 + 2 \text{Bi} ]
Oxidation: this compound can be oxidized to form bismuth oxide (Bi₂O₃).
Substitution: this compound can react with halogens to form bismuth halides (e.g., BiCl₃, BiBr₃, BiI₃).
Common reagents used in these reactions include oxygen, halogens, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are bismuth metal, hydrogen gas, bismuth oxides, and bismuth halides .
Scientific Research Applications
Bismuthine has several scientific research applications, including:
Chemistry: this compound is used in the study of pnictogen hydrides and their properties. It serves as a model compound for understanding the behavior of heavier analogues of ammonia.
Biology and Medicine: Bismuth compounds, including this compound, are investigated for their potential antimicrobial properties and their use in treating gastrointestinal disorders.
Mechanism of Action
The mechanism of action of bismuthine involves its decomposition into bismuth metal and hydrogen gas. The molecular targets and pathways involved in its reactions are primarily related to its instability and tendency to decompose. This compound’s interactions with other compounds, such as halogens and oxygen, lead to the formation of bismuth halides and oxides .
Comparison with Similar Compounds
Bismuthine is similar to other pnictogen hydrides, such as ammonia (NH₃), phosphine (PH₃), arsine (AsH₃), and stibine (SbH₃). it is unique due to its higher molecular weight and greater instability. Unlike ammonia, which is stable and widely used, this compound decomposes rapidly at low temperatures. This instability makes this compound less practical for industrial applications compared to its lighter analogues .
Similar Compounds
- Ammonia (NH₃)
- Phosphine (PH₃)
- Arsine (AsH₃)
- Stibine (SbH₃)
This compound’s uniqueness lies in its position as the heaviest pnictogen hydride, which influences its chemical behavior and stability .
Properties
IUPAC Name |
bismuthane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOBPIKWGUSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BiH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiH3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171355 | |
Record name | Bismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.004 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18288-22-7 | |
Record name | Bismuthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18288-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bismuthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018288227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismuthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISMUTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCH2V0Z37N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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